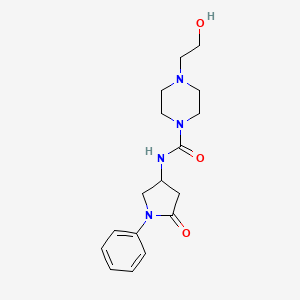
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, also known as 4-HE-NOPC, is an organic compound that is gaining increasing attention due to its potential applications in the field of scientific research. 4-HE-NOPC has been found to possess a range of biochemical and physiological effects, making it a useful tool for furthering our understanding of many biological processes.
Mécanisme D'action
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has been found to interact with various proteins, such as G-protein coupled receptors, and to modulate their activity. It has also been found to interact with certain neurotransmitters, such as serotonin, and to modulate their activity as well.
Biochemical and Physiological Effects
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to modulate the activity of G-protein coupled receptors, to modulate the activity of certain neurotransmitters, and to have an affinity for certain proteins. It has also been found to have anti-inflammatory and anti-oxidant properties, and to modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a useful tool for studying a variety of biological processes, and has several advantages for lab experiments. It is relatively easy to synthesize and purify, and can be used in a variety of experimental systems. However, it is not suitable for use in in vivo studies, as it is not stable in physiological conditions.
Orientations Futures
The potential future directions of 4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide research are numerous. It could be used to study the effects of drugs on the central nervous system, as well as to explore the mechanisms of various diseases and disorders. It could also be used to develop new drugs and treatments, as well as to study the effects of environmental toxins. Additionally, it could be used to study the effects of aging and to develop new strategies for preventing age-related diseases. Finally, it could be used to explore the effects of nutrition on health, as well as to develop new dietary strategies for improving health outcomes.
Méthodes De Synthèse
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide can be synthesized from the reaction of 2-hydroxyethyl piperazine-1-carboxamide and 5-oxo-1-phenylpyrrolidin-3-yl chloride. The reaction is performed in an organic solvent such as acetonitrile, and the resulting product is purified by column chromatography. The purity of the product can be assessed by thin layer chromatography.
Applications De Recherche Scientifique
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is being investigated as a potential tool for studying a variety of biological processes. It has been found to interact with various proteins, such as G-protein coupled receptors, and has been used to study the effects of these proteins on cell signaling pathways. It has also been used to study the effects of drugs on the central nervous system, and has been found to have an affinity for certain neurotransmitters.
Propriétés
IUPAC Name |
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-11-10-19-6-8-20(9-7-19)17(24)18-14-12-16(23)21(13-14)15-4-2-1-3-5-15/h1-5,14,22H,6-13H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHHYWFGEXWFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6482446.png)
![2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6482447.png)
![N-(2-methoxyethyl)-2-{[2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6482451.png)
![5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6482457.png)
![ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6482469.png)
![2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6482471.png)
![N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6482479.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[4-(propan-2-yloxy)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6482484.png)

![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B6482494.png)
![3-butyl-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6482505.png)
![N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6482524.png)
![ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate](/img/structure/B6482534.png)
![4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6482549.png)